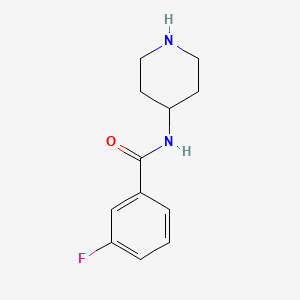

3-fluoro-N-(piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-N-(piperidin-4-yl)benzamide is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 . It is used for proteomics research .

Synthesis Analysis

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are similar to the compound , has been described in the literature . The process involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of 3-fluoro-N-(piperidin-4-yl)benzamide is characterized by the presence of a piperidine ring, a benzamide group, and a fluorine atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Chemical Reactions Analysis

While specific chemical reactions involving 3-fluoro-N-(piperidin-4-yl)benzamide are not detailed in the retrieved sources, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

3-Fluoro-N-(piperidin-4-yl)benzamide has a molecular weight of 222.26 . Further physical and chemical properties are not detailed in the retrieved sources.科学的研究の応用

Antibacterial Activity

3-fluoro-N-(piperidin-4-yl)benzamide: derivatives have been synthesized and evaluated for their antibacterial effects. One of the compounds demonstrated activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . Further research in this area could explore its potential as a novel antibacterial agent.

Anticancer Potential

While not directly studied for cancer treatment, compounds with similar structures have shown promise. Investigating the impact of 3-fluoro-N-(piperidin-4-yl)benzamide on cancer cell lines (such as MCF-7 and HCT-116) could reveal its anti-proliferative properties .

Antioxidant Effects

Among the tested compounds, 3-fluoro-N-(piperidin-4-yl)benzamide exhibited notable antioxidant activity. Further exploration of its antioxidant potential could be valuable for health-related applications .

Akt Inhibition

A related compound, N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide , was discovered as a potent and selective Akt inhibitor. This finding is significant due to Akt inhibitors’ clinical trial limitations, including cutaneous toxicity .

Medicinal Scaffold

Piperidine derivatives, including 3-fluoro-N-(piperidin-4-yl)benzamide , serve as essential building blocks for drug development. Their versatile structures contribute to various pharmacological applications .

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives, related to our compound, act as selective inhibitors of acetylcholinesterase (AChE). These inhibitors are used in Alzheimer’s disease treatment .

将来の方向性

The future directions for research on 3-fluoro-N-(piperidin-4-yl)benzamide and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in the pharmaceutical industry . The design and development of new drugs with potential antimicrobial activity are needed, and modification of the structure of existing drug molecules could improve their antimicrobial activity .

作用機序

Target of Action

Similar compounds with a piperidine nucleus have been found to interact with various receptors and enzymes, including serotonergic and dopaminergic receptors .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding and pi-pi interactions . This interaction could lead to changes in the conformation or function of the target, thereby exerting its effects.

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its predicted melting point of 15249°C and boiling point of 3769°C at 760 mmHg, suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit antibacterial activity, suggesting that 3-fluoro-n-(piperidin-4-yl)benzamide may also have antimicrobial effects .

特性

IUPAC Name |

3-fluoro-N-piperidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMMEPFBBQOIBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)

![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)

![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)

![3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2772829.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride](/img/structure/B2772832.png)